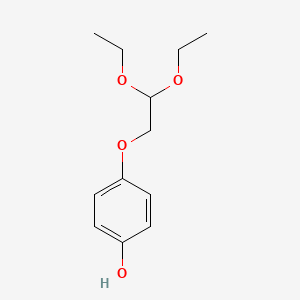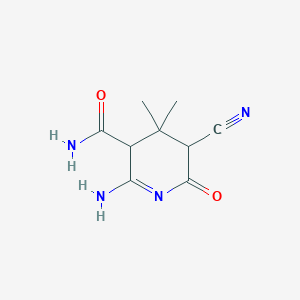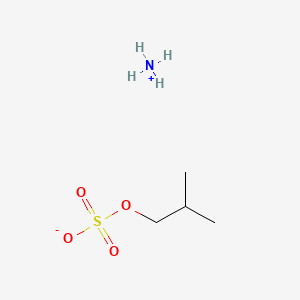
beta-Methylpropyl-ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Methylpropyl-ammonium sulfate: is an organic compound that falls under the category of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an osmoprotectant, helping organisms manage osmotic stress by stabilizing proteins and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylpropyl-ammonium sulfate typically involves the reaction of beta-Methylpropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
beta-Methylpropylamine+Sulfuric Acid→beta-Methylpropyl-ammonium sulfate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of beta-Methylpropylamine and sulfuric acid, followed by crystallization and purification steps to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Beta-Methylpropyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the sulfate group into sulfide or other reduced forms.
Substitution: The ammonium group can participate in substitution reactions, where other functional groups replace the ammonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beta-Methylpropyl-oxide, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Beta-Methylpropyl-ammonium sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-Methylpropyl-ammonium sulfate involves its interaction with cellular membranes and proteins. The compound stabilizes cellular structures by forming hydrogen bonds and ionic interactions with proteins and other biomolecules. This stabilization helps protect cells from osmotic stress and maintains cellular integrity under adverse conditions .
Comparison with Similar Compounds
Betaine: Another quaternary ammonium compound with similar osmoprotective properties.
Choline sulfate: Known for its role in stabilizing cellular structures and proteins.
Proline betaine: Functions as an osmoprotectant in various organisms.
Uniqueness: Beta-Methylpropyl-ammonium sulfate is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and effectiveness as an osmoprotectant. Its ability to form strong hydrogen bonds and ionic interactions makes it particularly effective in stabilizing proteins and cellular structures under stress conditions .
Properties
CAS No. |
10498-22-3 |
|---|---|
Molecular Formula |
C4H13NO4S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
azanium;2-methylpropyl sulfate |
InChI |
InChI=1S/C4H10O4S.H3N/c1-4(2)3-8-9(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);1H3 |
InChI Key |
WILJDUPWBOFUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


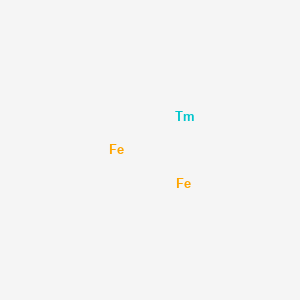
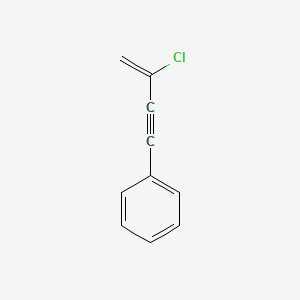

![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


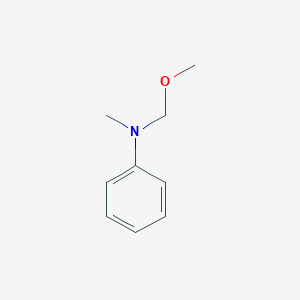
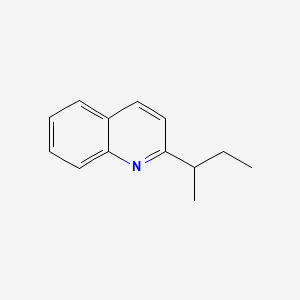
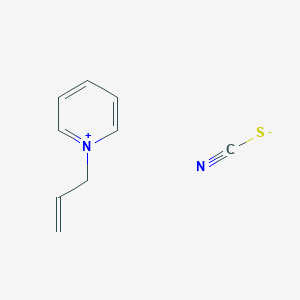

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
